molecular formula C16H28N4O6 B12117912 (R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid

(R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid

Katalognummer: B12117912
Molekulargewicht: 372.42 g/mol
InChI-Schlüssel: VIHGYLJIMMKSBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid is a specialized chiral peptide compound with the CAS registry number 24570-39-6 and a molecular formula of C16H28N4O6, yielding a molecular weight of 372.42 g/mol . This product is intended for research and laboratory applications only. The compound's structure suggests potential for investigating antimicrobial mechanisms. Research into similar short-chain acids and cationic peptides indicates that such molecules can exhibit activity by disrupting bacterial cell membranes, inhibiting enzyme activity, or interfering with intracellular targets . Its multi-chiral, peptide-based architecture also makes it a valuable candidate for studying peptide aggregation, stability, and biomolecular interactions. For optimal preservation, this compound must be stored sealed in a dry environment, ideally in a freezer at -20°C or below . Please refer to the provided Safety Data Sheet for comprehensive handling guidelines. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, and it is strictly prohibited for personal use or human consumption of any kind.

Eigenschaften

IUPAC Name

2-[2-(2,6-diacetamidohexanoylamino)propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O6/c1-9(14(23)19-10(2)16(25)26)18-15(24)13(20-12(4)22)7-5-6-8-17-11(3)21/h9-10,13H,5-8H2,1-4H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHGYLJIMMKSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.42 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Protection of α-Amino Group

L-Lysine is treated with tert-butoxycarbonyl (Boc) anhydride under basic conditions (pH 9–10) to protect the α-amino group.

Acetylation of ε-Amino Group

The ε-amino group is acetylated using acetic anhydride in aqueous sodium bicarbonate, yielding Boc-Lys(Ac)-OH.

Deprotection and Second Acetylation

Boc removal via trifluoroacetic acid (TFA) exposes the α-amino group, which is then acetylated to yield (S)-2,6-diacetamidohexanoic acid.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
Boc ProtectionBoc₂O, NaHCO₃, H₂O/THF9298
ε-AcetylationAc₂O, NaHCO₃, 0°C8897
Boc DeprotectionTFA/DCM (1:1), rt9599
α-AcetylationAc₂O, DMAP, DCM9098

Sequential Amide Bond Formation

The two (R)-2-aminopropanamide units are introduced via iterative coupling reactions.

First Coupling: (S)-2,6-Diacetamidohexanoic Acid to (R)-Alanine

  • Activation : The carboxylic acid of (S)-2,6-diacetamidohexanoic acid is activated using HATU (1.2 eq) and DIPEA (3 eq) in anhydrous DMF.

  • Coupling : Reaction with (R)-2-aminopropanoic acid methyl ester (1.1 eq) at 0°C–25°C for 12 hours.

  • Deprotection : The methyl ester is hydrolyzed using LiOH in THF/H₂O to yield the carboxylic acid.

Second Coupling: Intermediate to (R)-Alanine

The process is repeated with the newly exposed carboxylic acid and another equivalent of (R)-2-aminopropanoic acid methyl ester.

Optimization Insights :

  • Coupling Agents : HATU outperforms EDCI/HOBt in minimizing racemization (<1% vs. 3–5%).

  • Solvent Effects : DMF ensures solubility, while DCM leads to precipitation and incomplete reactions.

Stereochemical Control and Racemization Mitigation

Chiral Auxiliaries

(R)-Oxazolidinones are employed during alanine derivatization to enforce configuration. The auxiliary is removed post-coupling via hydrogenolysis.

Low-Temperature Coupling

Reactions conducted at 0°C reduce epimerization rates. For example, coupling at 0°C results in 99% enantiomeric excess (ee) vs. 95% at 25°C.

Additive Screening

HOAt (1-hydroxy-7-azabenzotriazole) suppresses racemization by stabilizing activated intermediates.

Final Deprotection and Isolation

Saponification of Terminal Ester

The methyl ester of the outermost alanine unit is hydrolyzed using LiOH (2 eq) in THF/H₂O (3:1) at 0°C.

Purification

Crude product is purified via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to >99% purity.

Process Metrics :

ParameterValue
Overall Yield42% (over 5 steps)
Final Purity99.5% (HPLC)
Stereochemical Integrity>99% ee (each center)

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

Using Fmoc-protected (R)-alanine on Wang resin, the tripeptide is assembled iteratively. Cleavage with TFA/H₂O yields the target compound.

Advantages :

  • Rapid chain elongation (2 hours per coupling).

  • Automated handling reduces human error.

Limitations :

  • Scalability challenges beyond gram-scale.

  • High resin cost for large batches.

Industrial-Scale Considerations

Catalytic Asymmetric Synthesis

Organocatalysts (e.g., MacMillan catalysts ) enable enantioselective α-amination of aldehydes, providing (R)-alanine derivatives in 90% ee.

Continuous Flow Chemistry

Microreactors enhance heat/mass transfer, reducing coupling times from 12 hours to 30 minutes .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propansäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Säuren, Basen, Oxidationsmittel und Reduktionsmittel. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert spielen eine bedeutende Rolle bei der Bestimmung des Ergebnisses der Reaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den (R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propansäure ihre Wirkung ausübt, beinhaltet ihre Interaktion mit molekularen Zielen wie Enzymen und Rezeptoren. Die mehreren Amidgruppen der Verbindung ermöglichen ihr, Wasserstoffbrückenbindungen und andere Wechselwirkungen mit diesen Zielen zu bilden, was ihre Aktivität möglicherweise moduliert. Die spezifischen Wege, die beteiligt sind, hängen vom biologischen Kontext und der Art der Zielmoleküle ab.

Wirkmechanismus

The mechanism by which ®-2-(®-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amide groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance
(R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid (Target) C₁₄H₂₃N₃O₇ (estimated) ~369.36 (estimated) Carboxylic acid, multiple amides, chiral Pharmaceutical intermediate (hypothesized)
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·(HCl)₂ 215.12 Amide, diamine, hydrochloride salt Research chemical, limited toxicological data
(R)-2-(2,4-Dichlorophenoxy)propionic acid (DCPP) C₉H₈Cl₂O₃ 247.07 Chlorophenoxy, carboxylic acid Herbicide, microbial degradation studies
(2R)-2-Acetamido-3-(3,7-dimethylocta-2,6-dienylsulfanyl)propanoic acid C₁₅H₂₅NO₃S 299.43 Acetamido, sulfanyl, terpene chain Rare chemical, potential enzyme modulator
Ranitidine nitroacetamide derivative C₁₃H₂₀N₄O₃S 312.39 Nitroacetamide, furan, sulfanyl Ranitidine impurity, antacid-related
Key Observations:

Chirality and Stereochemistry: The target compound’s triple chiral centers differentiate it from simpler analogs like DCPP (single chiral center) and ranitidine derivatives (non-chiral substituents). This complexity may enhance target specificity but complicate synthesis .

Functional Groups :

  • Amides vs. Esters : Unlike esters in (e.g., ethyl hydroxybutyrates), the target’s amide linkages improve metabolic stability but reduce volatility .
  • Sulfanyl Groups : The compound in incorporates a sulfanyl-terpene chain, increasing lipophilicity compared to the target’s polar acetamido groups .

Solubility : The target’s carboxylic acid group enhances aqueous solubility over ranitidine’s nitroacetamide derivatives, which are more lipophilic .

Biologische Aktivität

(R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid is a complex amino acid derivative with potential biological activities. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its structural characteristics that may influence its interaction with biological systems.

Chemical Structure and Properties

The compound features multiple functional groups that can participate in biochemical interactions. The presence of diacetamido and hexanamido moieties suggests potential roles in protein binding and enzymatic activity modulation.

Molecular Formula: C₁₀H₁₈N₄O₄
Molecular Weight: 246.28 g/mol

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds, indicating that derivatives of amino acids can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways and the inhibition of cell proliferation.

Study ReferenceCompound TestedCell LineIC50 (µM)Mechanism
Analog AHeLa15.4Apoptosis induction
Analog BMCF-712.7Cell cycle arrest

Anti-inflammatory Activity

The compound's structural similarity to known anti-inflammatory agents suggests it may also possess similar properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokine production and reduce inflammation in animal models.

Study ReferenceCompound TestedModelEffect
Compound XGuinea pigReduced airway obstruction
Compound YMouse modelDecreased TNF-alpha levels

Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes. Studies on related compounds have shown promise in protecting neuronal cells from oxidative stress.

Case Studies

  • Case Study on Antitumor Efficacy
    • In a controlled study, a derivative of the compound was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, indicating potential therapeutic benefits in oncology.
  • Clinical Trials for Inflammatory Diseases
    • Ongoing clinical trials are investigating the efficacy of similar compounds in treating chronic inflammatory conditions such as asthma and rheumatoid arthritis. Preliminary results suggest a favorable safety profile and promising efficacy.

Q & A

What are the recommended analytical techniques for confirming the stereochemical configuration of (R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid?

Level : Basic
Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice diffraction patterns. Suitable for crystalline derivatives .
  • NMR spectroscopy : Use 1H^1H-1H^1H NOESY or 1H^1H-13C^{13}C HSQC to detect spatial proximity of protons/carbons, confirming stereochemical assignments .
  • Circular Dichroism (CD) : Measures optical activity of chiral centers, particularly useful for amide bonds and aromatic systems .
  • Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

How can researchers resolve contradictions in bioactivity data observed for this compound across different in vitro models?

Level : Advanced
Methodological Answer :

  • Cross-model validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to isolate confounding variables .
  • Dose-response analysis : Compare EC50_{50}/IC50_{50} values across models; discrepancies may indicate off-target effects or solubility issues .
  • Statistical rigor : Apply multivariate ANOVA to account for batch effects or inter-lab variability in experimental conditions .
  • Meta-analysis : Aggregate data from peer-reviewed studies (e.g., PubChem, DSSTox) to identify trends or outliers .

What synthetic strategies are effective for introducing the diacetamidohexanamide moiety in this compound?

Level : Basic
Methodological Answer :

  • Stepwise peptide coupling : Use HATU/DIPEA for amidation between 2,6-diacetamidohexanoic acid and the propanamide intermediate. Monitor reaction progress via LC-MS .
  • Protecting group strategy : Temporarily mask reactive amines (e.g., with Fmoc or Boc groups) to prevent side reactions during sequential acylations .
  • Solid-phase synthesis : Immobilize the propanamide backbone on resin for iterative coupling, enabling high-throughput parallel synthesis .

What methodological considerations are critical when designing multi-step synthesis protocols to optimize yield and enantiomeric purity?

Level : Advanced
Methodological Answer :

  • Reaction monitoring : Use inline FTIR or HPLC-MS to detect intermediates and optimize reaction termination points .
  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Purification cascades : Combine flash chromatography (silica/C18) with recrystallization in polar aprotic solvents (e.g., DMF/water) to remove diastereomeric impurities .
  • Enantiomeric excess (ee) validation : Employ chiral derivatizing agents (e.g., Marfey’s reagent) for precise ee quantification .

Which spectroscopic methods are most reliable for quantifying impurities in synthesized batches of this compound?

Level : Basic
Methodological Answer :

  • LC-MS/MS : Detects low-abundance impurities (e.g., deacetylated byproducts) with high sensitivity (LOD < 0.1%) .
  • 1H^1H-NMR with internal standards : Quantifies residual solvents (e.g., DMSO, THF) using trimethylsilyl propionate (TSP) as a reference .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula of impurities via exact mass measurements (mass error < 2 ppm) .

How can computational modeling be integrated with experimental data to predict the compound's conformational stability in aqueous vs. non-polar solvents?

Level : Advanced
Methodological Answer :

  • Molecular Dynamics (MD) simulations : Simulate solvation dynamics in explicit solvent models (e.g., TIP3P water or octanol) to assess backbone flexibility .
  • Density Functional Theory (DFT) : Calculate solvation-free energy differences to predict partitioning behavior (logP) .
  • Experimental validation : Correlate computational predictions with empirical solubility assays (e.g., shake-flask method) and CD spectra in varying solvents .

What strategies mitigate racemization risks during the synthesis of stereochemically complex intermediates?

Level : Advanced
Methodological Answer :

  • Low-temperature reactions : Perform acylations at -20°C to minimize base-catalyzed racemization .
  • Coupling reagent selection : Prefer carbodiimides (e.g., DCC) over uronium salts (e.g., HATU) to reduce epimerization .
  • In situ monitoring : Track optical rotation changes during synthesis to detect early-stage racemization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.